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Compound of Interest

Compound Name:
1-[Bromo(difluoro)methyl]-4-

fluorobenzene

CAS No.: 2287300-31-4

Cat. No.: B2927319

Get Quote

Executive Summary & Compound Identity
This technical guide provides an in-depth spectroscopic analysis of 1-
[Bromo(difluoro)methyl]-4-fluorobenzene (also referred to as p-fluorophenyldifluoromethyl

bromide). This compound is a critical building block in medicinal chemistry, primarily utilized as

a radical precursor for introducing the lipophilic, metabolically stable difluoromethyl (

) bioisostere into drug scaffolds.

Chemical Identity:

IUPAC Name: 1-[Bromo(difluoro)methyl]-4-fluorobenzene

Molecular Formula:

Molecular Weight: 225.01 g/mol
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Structural Features:para-substituted benzene ring containing a fluoro group and a

bromodifluoromethyl moiety.

Technical Note on CAS Registry: While specific CAS numbers can vary by vendor or regulation,

this guide focuses on the specific structure defined by the p-fluoro and gem-difluorobromo

functionalities. Researchers should verify the specific isomer (para vs. meta) when sourcing.

Nuclear Magnetic Resonance (NMR) Profiling
The presence of both aromatic and aliphatic fluorine atoms makes NMR the primary validation

tool. The

NMR spectrum is particularly diagnostic due to the distinct chemical environments of the two
fluorine types.

NMR Spectroscopy (The Diagnostic Standard)
The molecule contains two distinct fluorine environments: the aromatic fluorine (

) and the difluoromethyl fluorines (

).
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Experimental Insight:

Solvent Effects:

is the standard solvent. Shifts may drift by 0.5–1.0 ppm in polar aprotic solvents like DMSO-

.

Internal Standard: For quantitative NMR (qNMR), use

-trifluorotoluene (

-63.7 ppm) to ensure accurate integration between the two signals.
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NMR Spectroscopy
The proton spectrum is simplified by the lack of aliphatic protons. It displays a classic

(or

) symmetry characteristic of para-disubstituted benzenes.

Region: 7.00 – 7.70 ppm

Pattern: Two distinct multiplets integrating 2H each.

7.55 – 7.65 ppm (2H, m): Protons ortho to the

group. These are deshielded by the strong electron-withdrawing nature of the
difluorobromomethyl group.

7.10 – 7.20 ppm (2H, m): Protons ortho to the Fluorine atom. These are relatively shielded
due to the mesomeric (+M) effect of the fluorine, despite its inductive (-I) withdrawal.

NMR Spectroscopy
This spectrum is complex due to multiple Carbon-Fluorine couplings (

).
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Mass Spectrometry (MS) Profiling
Mass spectrometry confirms the molecular weight and the presence of bromine (isotope

pattern).

Isotope Pattern
Bromine exists as

(50.7%) and

(49.3%).

Molecular Ion (

): You will observe two peaks of nearly equal intensity separated by 2 mass units.

m/z 224 (

)

m/z 226 (
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)

Fragmentation Pathway
The fragmentation is dominated by the weakness of the

bond relative to the

bond.

Primary Event: Homolytic cleavage of the

bond.

Major Fragment: The formation of the p-fluorophenyldifluoromethyl cation (or radical) at m/z

145.

Secondary Loss: Loss of

(difluorocarbene) to generate the p-fluorophenyl cation (m/z 95).

Molecular Ion (M+)
m/z 224 / 226
[Ar-CF2-Br]+

Base Peak
m/z 145

[Ar-CF2]+

Loss of Br
(79/81)

Fragment
m/z 95
[Ar]+

Loss of :CF2
(50)

Click to download full resolution via product page

Figure 1: Proposed EI-MS fragmentation pathway for 1-[Bromo(difluoro)methyl]-4-
fluorobenzene.

Infrared (IR) Spectroscopy
FT-IR is useful for quick functional group verification, particularly the absence of C-H aliphatic

stretches.
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Stretching: Strong, broad bands in the 1000 – 1350 cm

region. The

stretch is often distinct and intense around 1150 cm

.

Aromatic

: Sharp peaks at 1500 and 1600 cm

.

Aromatic: Weak signals above 3000 cm

.

Absence: No aliphatic

stretches (2800-2950 cm

), confirming the lack of methyl/methylene groups.

Experimental Protocol: Handling & Analysis
This compound is an alkyl halide equivalent and should be treated as a potential alkylating

agent and lachrymator.

Sample Preparation for NMR
Objective: Obtain high-resolution spectra without hydrolysis.

Solvent Selection: Use anhydrous

(Chloroform-d) neutralized with silver foil or basic alumina if the compound is suspected to
be acid-sensitive.

Concentration: Dissolve ~10 mg of sample in 0.6 mL solvent.

Tube Quality: Use high-throughput 5mm NMR tubes.
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Acquisition:

Run

(16 scans).

Run

(without proton decoupling first to see J-coupling, then decoupled if simplification is
needed).

Analytical Workflow Diagram
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Figure 2: Quality control workflow for validating fluorinated building blocks.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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